3,4-Dimethyl-4'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

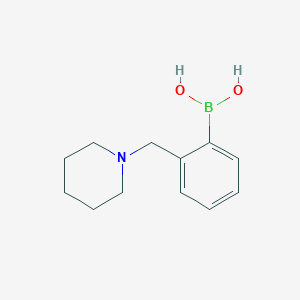

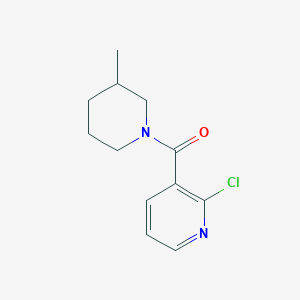

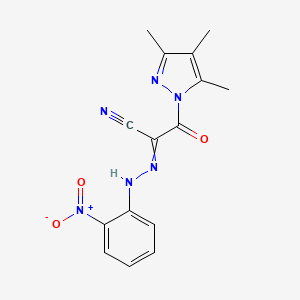

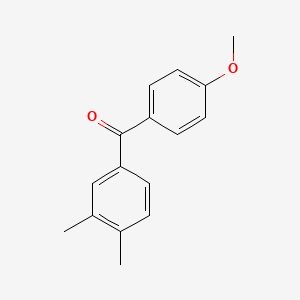

3,4-Dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 . It is used as an ultraviolet absorbing additive in plastic products .

Synthesis Analysis

The synthesis of 3,4-Dimethyl-4’-methoxybenzophenone can be achieved by various methods. One such method involves the reaction of benzoyl chloride with veratrole in the presence of aluminium chloride in carbon disulfide . Another method uses benzoic acid as an acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41) .Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-4’-methoxybenzophenone consists of two aryl groups attached to a central carbon atom . The InChI code for this compound is 1S/C16H16O2/c1-11-4-5-14 (10-12 (11)2)16 (17)13-6-8-15 (18-3)9-7-13/h4-10H,1-3H3 .Chemical Reactions Analysis

3,4-Dimethyl-4’-methoxybenzophenone has been found to inhibit the biosynthesis of photosynthetic pigments in higher plant leaves under different light conditions . It has also been found to inhibit the accumulation of carotenoids in barnyardgrass .Applications De Recherche Scientifique

Organic Synthesis and Pharmaceuticals

- 4,4’-Dimethoxybenzophenone serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules due to its reactivity and stability. In pharmaceutical chemistry, it acts as an intermediate for synthesizing various drugs and pharmaceutical compounds .

Plant Growth Regulation

- 4-Methoxybenzophenone , a close analog of our compound, has been studied for its effects on plant growth. It exhibits diverse actions, including inhibition of shoot and root growth, induction of chlorosis, and disruption of phototropism or geotropism . While specific studies on 3,4-Dimethyl-4’-methoxybenzophenone are limited, its structural similarity suggests potential applications in plant science.

Selective Herbicidal Activity

- Research has explored the selective herbicidal action of 3,4-Dimethyl-4’-methoxybenzophenone (also known as NK-049) between rice and barnyardgrass. Understanding its absorption, translocation, and metabolism sheds light on its effectiveness as a herbicide .

Photo Polymerization Catalyst

- 4-Methoxybenzophenone is employed as a photo polymerization catalyst. When exposed to UV light, it initiates polymerization reactions in various materials, such as coatings, adhesives, and dental composites . Given the similar structure, our compound may also exhibit this property.

Materials Science and Coatings

- Researchers have investigated benzophenone derivatives for their role in materials science. These compounds contribute to the development of UV-curable coatings, which find applications in protective coatings, adhesives, and printing inks3,4-Dimethyl-4’-methoxybenzophenone could be explored in this context .

Asymmetric Synthesis

- Asymmetric aromatic diamines derived from the benzophenone series have been synthesized. While not directly related to our compound, this highlights the broader interest in benzophenone derivatives for asymmetric reactions .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3,4-Dimethyl-4’-methoxybenzophenone (NK-049) is the carotenoid-biosynthesis system in plants . This system plays a crucial role in the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage.

Mode of Action

NK-049 interacts with its target by inhibiting the dehydrogenation process in carotene biosynthesis . This inhibition leads to a decrease in the production of carotenoids, thereby affecting the plant’s ability to carry out photosynthesis effectively .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . The inhibition of this pathway by NK-049 leads to a decrease in the production of carotenoids, which are essential components of the photosynthetic apparatus. This results in the disruption of photosynthesis and the plant’s growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NK-049 have been studied in rice and barnyardgrass . When applied on the leaf surface or to roots, NK-049 is absorbed more rapidly by barnyardgrass compared to rice. The absorbed NK-049 is then translocated to various parts of the plant.

Result of Action

The result of NK-049’s action is the inhibition of carotenoid formation, leading to chlorosis (yellowing of leaves) due to the disruption of photosynthesis . This is particularly evident in barnyardgrass, which absorbs and translocates NK-049 more rapidly than rice .

Action Environment

The action of NK-049 is influenced by environmental factors such as light conditions . For instance, NK-049 completely inhibits the accumulation of both chlorophylls and carotenoids under strong light, yielding white seedlings. Under weak light, an appreciable amount of chlorophylls and carotenoids are accumulated, which are rapidly decomposed upon exposure to strong light .

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-5-14(10-12(11)2)16(17)13-6-8-15(18-3)9-7-13/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOCKFSRHDGQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404587 |

Source

|

| Record name | 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-4'-methoxybenzophenone | |

CAS RN |

65057-21-8 |

Source

|

| Record name | 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.